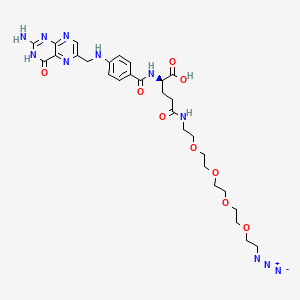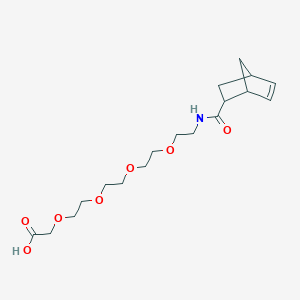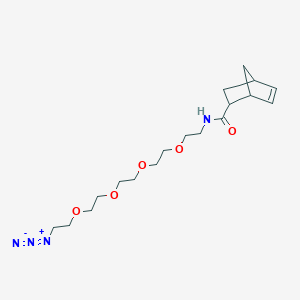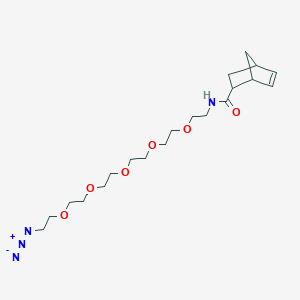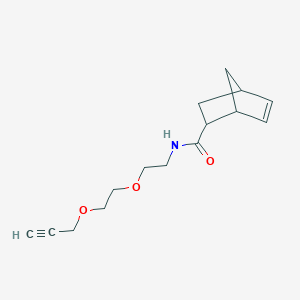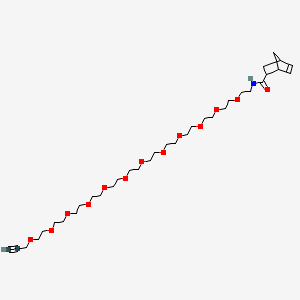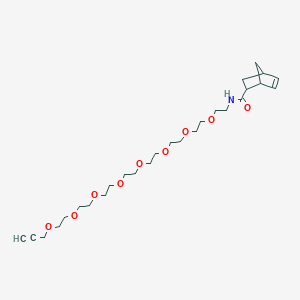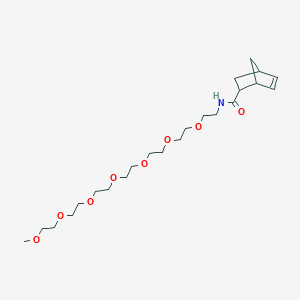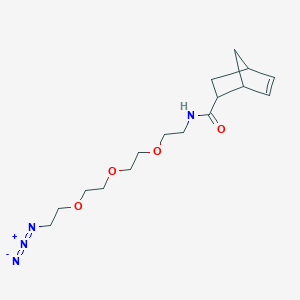
Norbornene-PEG4 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornene-PEG4 azide is a compound that combines the bicyclic structure of norbornene with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is particularly valuable in the field of bioorthogonal chemistry due to its ability to participate in click reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is widely used for bioconjugation and polymer coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 azide typically involves the following steps:
Norbornene Functionalization: Norbornene is first functionalized to introduce a reactive group, such as a hydroxyl or carboxyl group.
PEGylation: The functionalized norbornene is then reacted with polyethylene glycol (PEG) to form a norbornene-PEG intermediate. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Azide Introduction: Finally, the PEGylated norbornene is reacted with an azide-containing reagent, such as sodium azide, to introduce the azide functional group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of norbornene are functionalized in reactors.
PEGylation in Batch Reactors: The functionalized norbornene is PEGylated in batch reactors with controlled temperature and stirring.
Azide Introduction in Continuous Flow Reactors: The final azide introduction step is often carried out in continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG4 azide undergoes various types of chemical reactions, including:
Click Reactions: The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Aziridination: The norbornene moiety can undergo aziridination with sulfonyl azides to form aziridines.
Common Reagents and Conditions:
Click Reactions: Typically involve copper(I) catalysts and are carried out in solvents like dimethyl sulfoxide (DMSO) or water at room temperature.
Aziridination: Requires electron-deficient sulfonyl azides and is performed under mild conditions.
Major Products:
Click Reactions: Yield triazole-linked products.
Aziridination: Produce aziridine derivatives.
Scientific Research Applications
Norbornene-PEG4 azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of block copolymers and graft copolymers through click chemistry.
Biology: Employed in bioconjugation for labeling biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of theranostic agents for cancer treatment.
Mechanism of Action
The mechanism of action of Norbornene-PEG4 azide primarily involves its participation in click reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and polymer coupling . The norbornene moiety can also undergo aziridination, where it reacts with sulfonyl azides to form aziridines, enabling the attachment of various tags to biomolecules .
Comparison with Similar Compounds
Norbornene-PEG4 Tetrazine: Similar to Norbornene-PEG4 azide but contains a tetrazine group instead of an azide.
Norbornene-PEG4 Alkyne: Contains an alkyne group and is used in click reactions with azides.
Uniqueness: this compound is unique due to its ability to participate in both click reactions and aziridination, offering versatility in bioconjugation and polymer synthesis. Its combination of norbornene and azide functionalities provides a robust platform for various chemical modifications and applications .
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILWISGCHEZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
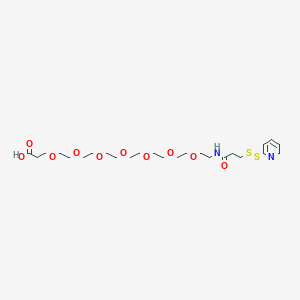

![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
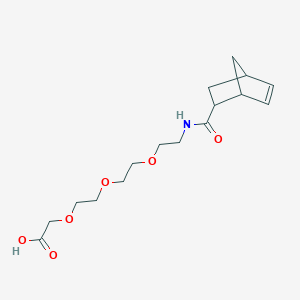
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)
